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Abstract

Drinabant (AVE-1625) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that
was developed by Sanofi-Aventis for a range of therapeutic indications, most notably obesity.
Despite reaching Phase IIb clinical trials, its development was halted due to concerns over
psychiatric adverse events, mirroring the fate of the structurally related CB1 antagonist,
rimonabant. This technical guide provides a comprehensive overview of the discovery, history,
and preclinical pharmacology of Drinabant. It includes details of its synthesis, binding and
functional characteristics, and the signaling pathways it modulates. While specific clinical trial
data remains largely unpublished, this guide summarizes the known trajectory of its clinical
development and the reasons for its discontinuation. Later, Opiant Pharmaceuticals licensed
Drinabant for development as a potential treatment for acute cannabinoid overdose.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in
regulating appetite, energy metabolism, and mood. This made the CB1 receptor an attractive
target for the development of anti-obesity medications. Drinabant (AVE-1625) emerged from
this paradigm as a selective CB1 receptor antagonist.[1] Initially investigated for a variety of
conditions including schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine
dependence, its primary development focus was narrowed to appetite suppression and the
treatment of obesity.[1]
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Discovery and Synthesis
Corporate Development

Drinabant was discovered and developed by the French pharmaceutical company Sanofi-
Aventis. The compound was identified as part of a research program aimed at developing
potent and selective CB1 receptor antagonists. Following its discontinuation for obesity, the
rights to Drinabant were licensed by Opiant Pharmaceuticals in late 2018.[1] Opiant is
exploring its potential as an injectable treatment for acute cannabinoid overdose (ACO), a
condition for which there are currently no approved treatments.[1]

Chemical Synthesis

The synthesis of Drinabant, chemically named N-{1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl}-
N-(3,5-difluorophenyl)methanesulfonamide, has been described in patent literature. A key step
in the synthesis involves the reaction of 1-[bis(4-chlorophenyl)methyllazetidin-3-yl
methanesulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous
tripotassium phosphate and tris(dioxa-3,6-heptyl)amine in toluene at reflux. The final product is
obtained after purification by recrystallization from isopropy! alcohol.

Preclinical Pharmacology

Drinabant is characterized as a highly potent and selective CB1 receptor antagonist. Its
preclinical profile was established through a series of in vitro and in vivo studies.

Binding Affinity

Drinabant exhibits high affinity for the CB1 receptor. While the specific binding assay protocols
used by Sanofi-Aventis have not been publicly detailed, standard radioligand binding assays
are typically employed to determine the binding affinity (Ki) of a compound for its target
receptor.

Table 1: In Vitro Binding Affinity of Drinabant

Receptor Species Ki (nM)

CB1 Not Specified 0.16-0.44
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Data sourced from publicly available information.

Functional Activity

Drinabant functions as an antagonist at the CB1 receptor, inhibiting the downstream signaling
initiated by receptor agonists. Its functional potency is typically determined through assays that
measure the inhibition of agonist-stimulated signaling, such as GTPyS binding assays or

calcium mobilization assays.

Table 2: In Vitro Functional Activity of Drinabant

Assay Receptor Species IC50 (nM)
Agonist-stimulated
) ) CB1 Human (hCB1-R) 25
Calcium Signal
Agonist-stimulated
CB1 Rat (rCB1-R) 10

Calcium Signal

Data sourced from publicly available information.

In Vivo Studies

Preclinical in vivo studies in rodent models demonstrated the potential of Drinabant in
metabolic and neurological disorders. In models of obesity, Drinabant was shown to reduce
food intake and body weight. In rodent models relevant to schizophrenia, it showed potential in

improving cognitive deficits.

Experimental Protocols

While the exact proprietary protocols used by Sanofi-Aventis are not available, the following
represent standard and widely accepted methodologies for the key experiments cited.

CB1 Receptor Binding Assay (Radioligand
Displacement)

Objective: To determine the binding affinity (Ki) of Drinabant for the CB1 receptor.
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Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or
recombinantly expressing the CB1 receptor.

Assay Buffer: A suitable buffer, such as Tris-HCI with bovine serum albumin (BSA), is used.

Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940, is
used.

Competition Binding: A fixed concentration of the radioligand is incubated with the
membranes in the presence of varying concentrations of the unlabeled test compound
(Drinabant).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

Data Analysis: The concentration of Drinabant that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPyS Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (IC50) of Drinabant at the CB1

receptor.

Methodology:

Membrane Preparation: CB1 receptor-expressing membranes are prepared as described
above.

Assay Buffer: A buffer containing GDP is used to facilitate the binding of GTPyS upon
receptor activation.
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o Radioligand: A non-hydrolyzable GTP analog, [35S]GTPYS, is used.

e Assay Procedure: Membranes are incubated with a fixed concentration of a CB1 receptor
agonist (to stimulate the receptor) and varying concentrations of Drinabant.

¢ Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPyS.
 Incubation: The reaction is allowed to proceed for a defined period.

e Separation and Quantification: The amount of [35S]GTPyS bound to the G-proteins is
determined by filtration and scintillation counting.

o Data Analysis: The concentration of Drinabant that inhibits 50% of the agonist-stimulated
[35S]GTPYS binding (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB1 receptor signaling pathway and a typical
experimental workflow for characterizing a CB1 receptor antagonist like Drinabant.

Cell Membrane

uuuuuuuu

Click to download full resolution via product page

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of Drinabant.
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Caption: General Experimental Workflow for the Development of a CB1 Antagonist.
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Clinical Development and Discontinuation

Drinabant progressed to Phase llb clinical trials for the treatment of obesity.[1] However,
Sanofi-Aventis ultimately discontinued its development. The primary reason cited for this
decision was the emergence of severe psychiatric side effects in patients. These adverse
events were reported to be similar to those observed with another of the company's CB1
receptor antagonists, rimonabant, which included anxiety, depression, and suicidal ideation.

Detailed quantitative data from the Phase | and Phase Il clinical trials of Drinabant, including
efficacy in weight loss and the specific incidence of adverse events, have not been made
publicly available in peer-reviewed literature. This is common for drug candidates that are
discontinued during development.

Future Directions

Despite its discontinuation for obesity, Drinabant has found a new potential application. Opiant
Pharmaceuticals is currently developing an injectable formulation of Drinabant for the
emergency treatment of acute cannabinoid overdose (ACO). The rationale is that a rapid-acting
CB1 antagonist could counteract the severe psychoactive effects of high doses of THC or
synthetic cannabinoids.

Conclusion

Drinabant (AVE-1625) represents a case study in the challenges of targeting the CB1 receptor
for therapeutic intervention. While demonstrating high potency and selectivity in preclinical
studies, its clinical development was ultimately thwarted by a safety profile that was deemed
unacceptable, particularly the risk of serious psychiatric adverse events. The story of
Drinabant underscores the complex role of the endocannabinoid system in both metabolic and
psychiatric regulation and highlights the difficulty in separating the desired therapeutic effects
from on-target adverse effects when modulating this system. Its potential revival as a treatment
for acute cannabinoid overdose marks an interesting new chapter in the history of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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